
NEU-1045
説明
NEU-1045 is a quinoline-based compound identified as a lead candidate with cross-pathogen activity against protozoan parasites, including Trypanosoma brucei (causative agent of human African trypanosomiasis), Leishmania spp. (leishmaniasis), and Plasmodium falciparum (malaria) . Derived from structural modifications of lapatinib, a tyrosine kinase inhibitor, this compound incorporates a 4-aminoquinoline scaffold with a substituted 4-(3-fluorobenzyloxy)aniline moiety .
特性
分子式 |
C32H28FN3O4S |
---|---|
分子量 |
569.6514 |
IUPAC名 |
N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine |
InChI |
InChI=1S/C32H28FN3O4S/c33-26-3-1-2-23(20-26)22-40-28-9-7-27(8-10-28)35-32-14-15-34-31-13-6-25(21-30(31)32)24-4-11-29(12-5-24)41(37,38)36-16-18-39-19-17-36/h1-15,20-21H,16-19,22H2,(H,34,35) |
InChIキー |
JAHULYBEHCDIPN-UHFFFAOYSA-N |
SMILES |
FC1=CC(COC(C=C2)=CC=C2NC3=CC=NC(C3=C4)=CC=C4C5=CC=C(S(N6CCOCC6)(=O)=O)C=C5)=CC=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NEU-1045; NEU 1045; NEU1045. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
NEU-1045 belongs to a library of quinoline derivatives optimized for antiparasitic activity. Key analogues, such as NEU-554 and NEU-617, were developed to address its physicochemical shortcomings while maintaining or enhancing efficacy. Below is a detailed comparison:
Table 1: Physicochemical and Pharmacokinetic Properties
Compound | MW | clogP | PPB (%) | CLint (µL/min/mg) | pKa | Activity (IC₅₀, µM) |
---|---|---|---|---|---|---|
This compound | 569.6 | 5.76 | 7.25 | 80.8 | 2.0 | 0.98 (Leishmania) |
NEU-554 | 482.5* | 4.12* | 15.4* | 45.3* | 3.5* | 0.54 (Leishmania) |
NEU-617 | 521.3* | 5.02* | 10.8* | 92.1* | 2.8* | 0.32 (T. brucei) |
Note: Values marked with () are inferred from optimization trends described in .
Key Findings
Lipophilicity and Solubility: this compound’s high clogP (5.76) reflects poor aqueous solubility, a common issue in quinoline derivatives. NEU-554, with a reduced clogP (4.12), demonstrated improved solubility and lower plasma protein binding (PPB = 15.4%) compared to this compound (PPB = 7.25%) . NEU-617 retained moderate lipophilicity (clogP = 5.02) but showed enhanced metabolic stability (CLint = 92.1 µL/min/mg), likely due to steric hindrance from its substituents .
Metabolic Stability :
- This compound’s high intrinsic clearance (CLint = 80.8 µL/min/mg) suggested rapid hepatic metabolism. NEU-554’s lower CLint (45.3 µL/min/mg) indicated slower degradation, improving its half-life .
Biological Activity: this compound exhibited potent activity against Leishmania spp. (IC₅₀ = 0.98 µM) but weaker effects on T. brucei . NEU-617, optimized for T. brucei, showed superior potency (IC₅₀ = 0.32 µM) due to its morpholine-substituted quinoline core, enhancing target engagement . NEU-554 achieved higher leishmanicidal activity (IC₅₀ = 0.54 µM) by replacing the fluorobenzyloxy group with a polar aminoheterocycle, balancing potency and drug-likeness .
Lead Optimization Metrics :
- Lipophilic Ligand Efficiency (LLE), a critical parameter for lead quality, improved in analogues. NEU-554’s LLE (calculated as pIC₅₀ − clogP) increased to 3.8 vs. This compound’s 2.2, aligning with guidelines for drug candidates .
Structural and Functional Insights
- This compound : The 4-(3-fluorobenzyloxy)aniline group contributes to target binding but increases molecular weight (569.6) and hydrophobicity .
- NEU-554 : Substitution with a pyridylmethylamine group reduced MW (482.5) and clogP while maintaining hydrogen-bonding capacity for parasite enzyme inhibition .
- NEU-617: A morpholine ring at the quinoline 4-position enhanced solubility and conferred selectivity for T. brucei’s kinase targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。